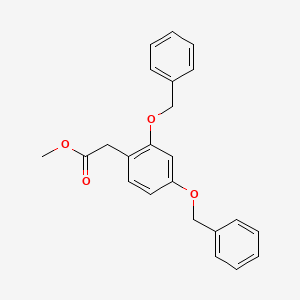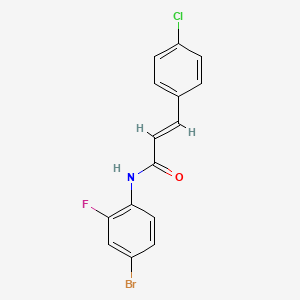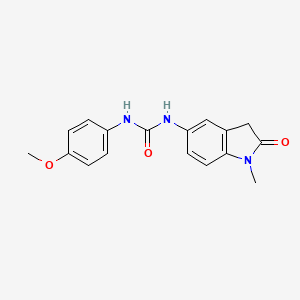![molecular formula C19H15FN6O3 B2483509 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903846-10-5](/img/structure/B2483509.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound It features a triazine ring fused with a benzene ring, a fluorine substituent, and a quinazolinone moiety
Méthodes De Préparation
Synthetic routes and reaction conditions:
Formation of Triazine Ring: The synthesis starts with the construction of the triazine ring, which involves the reaction between a benzene derivative and a nitrogen-containing reagent under controlled conditions.
Fluorination: Introduction of the fluorine atom typically requires reagents such as fluorine gas or more manageable fluorinating agents like N-fluorobenzenesulfonimide.
Quinazolinone Synthesis: Quinazolinone can be synthesized via condensation of anthranilic acid derivatives with amides or other nitrogen sources.
Final Coupling Step: The key final step involves coupling the triazine and quinazolinone fragments through a linker, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial production methods:
In an industrial setting, the process would be optimized for large-scale synthesis. This could involve the use of flow chemistry techniques to ensure consistent and efficient production, minimizing the formation of side products and maximizing yield.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: Under oxidative conditions, particularly with strong oxidizing agents, certain substituents can be modified.
Reduction: Reduction reactions, especially on the triazine ring, can lead to partially hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings or the nitrogen atoms.
Common reagents and conditions used:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., NaOH, KCN).
Major products formed from these reactions:
Oxidized derivatives.
Reduced forms with partially or fully hydrogenated rings.
Substituted compounds with various functional groups attached.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry, due to its multiple functional groups.
Biology: Can act as a probe for biological assays, especially due to its fluorine atom which can be tracked using certain imaging techniques.
Medicine: Potential use as a lead compound in drug design, particularly for targeting specific biological pathways.
Industry: Applications in material science, potentially for the development of new polymers or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
Comparing this compound with similar ones can highlight its uniqueness:
Triazine derivatives: Compounds like atrazine, commonly used as herbicides, show different biological activities due to structural variations.
Quinazolinone analogs: Pharmaceuticals like gefitinib, which targets specific kinases, demonstrate how small modifications can lead to vastly different applications.
Comparaison Avec Des Composés Similaires
Atrazine
Gefitinib
Fluoroquinolones
Propriétés
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c20-12-5-6-16-14(9-12)19(29)26(24-23-16)8-7-21-17(27)10-25-11-22-15-4-2-1-3-13(15)18(25)28/h1-6,9,11H,7-8,10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQOCSPZBQEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2483428.png)

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B2483433.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)
![5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide](/img/structure/B2483435.png)
![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)


![1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B2483444.png)

![N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2483446.png)



